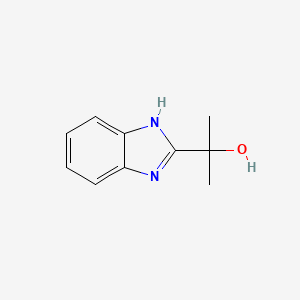

2-(1H-benzimidazol-2-yl)propan-2-ol

Description

Historical Context and Evolution of Benzimidazole (B57391) Chemistry Research

The journey of benzimidazole research began in the late 19th century, but its biological significance came to the forefront in the mid-20th century. Early investigations laid the groundwork for understanding the fundamental chemistry of the benzimidazole ring system. A significant milestone was the discovery that the benzimidazole moiety is a core component of vitamin B12 (cobalamin), a vital nutrient for human health. This finding spurred a wave of research into the biological roles and therapeutic potential of benzimidazole derivatives.

Over the decades, the focus of benzimidazole chemistry has evolved significantly. Initial research was primarily concerned with the synthesis and basic characterization of these compounds. However, as screening techniques became more sophisticated, the diverse pharmacological activities of benzimidazole derivatives were unveiled. This led to the development of a wide array of drugs with applications as antifungal, antiviral, anthelmintic, anticancer, and antihypertensive agents. researchgate.netisca.inindexcopernicus.com The evolution of synthetic methodologies has also been a key driver in the field, with a continuous effort to develop more efficient, sustainable, and versatile routes to novel benzimidazole structures.

Rationale for Focusing on 2-(1H-benzimidazol-2-yl)propan-2-ol in Academic Inquiry

The academic focus on specific derivatives like this compound stems from the broader understanding that substitution at the 2-position of the benzimidazole ring is a critical determinant of biological activity. isca.inresearchgate.net The introduction of different functional groups at this position can profoundly influence the compound's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets.

The propan-2-ol group in this compound is of particular interest for several reasons. The hydroxyl (-OH) group can participate in hydrogen bonding, a crucial interaction for binding to enzymes and receptors. The tertiary alcohol nature of the propan-2-ol moiety adds steric bulk, which can enhance selectivity for specific biological targets. Furthermore, the presence of an alcohol functional group provides a potential site for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The rationale is to explore how this specific combination of a benzimidazole core and a propan-2-ol substituent contributes to novel or enhanced biological activities.

Scope and Significance of Research on Benzimidazole-Propanol Scaffold

The investigation into the benzimidazole-propanol scaffold, as exemplified by this compound, is significant for its potential to yield new therapeutic agents. Research in this area typically encompasses several key aspects:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogues. This is followed by thorough characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm the chemical structure.

Biological Evaluation: Screening the compound for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net This often involves in vitro assays against various cell lines and pathogens.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds with systematic variations in the propanol (B110389) side chain and substitutions on the benzimidazole ring. This helps to identify the key structural features responsible for the observed biological activity and to optimize the lead compound for improved potency and selectivity.

Computational Modeling: Employing molecular docking and other computational tools to predict how the benzimidazole-propanol scaffold might interact with specific biological targets at the molecular level. This can provide valuable insights for the rational design of more effective derivatives.

The significance of this research lies in its potential to address unmet medical needs. The unique structural features of the benzimidazole-propanol scaffold may lead to the discovery of compounds with novel mechanisms of action or improved efficacy against drug-resistant pathogens and cancer cells.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,13)9-11-7-5-3-4-6-8(7)12-9/h3-6,13H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQAHHVRIFRTRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59336-52-6 | |

| Record name | 2-(1H-1,3-benzodiazol-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 1h Benzimidazol 2 Yl Propan 2 Ol and Its Analogs

Conventional Synthetic Routes to 2-(1H-benzimidazol-2-yl)propan-2-ol

The traditional synthesis of the this compound scaffold generally involves a two-step process: the formation of the benzimidazole (B57391) ring followed by the introduction of the propan-2-ol group.

Condensation Reactions in Benzimidazole Formation

The construction of the benzimidazole ring is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govslideshare.net This reaction, often referred to as the Phillips-Ladenburg synthesis, is a cornerstone in benzimidazole chemistry. scholarsresearchlibrary.com Various reagents can be used in this condensation, including aldehydes, acid chlorides, nitriles, and orthoesters, often under acidic conditions and sometimes at high temperatures. researchgate.net

Several catalysts have been employed to improve the efficiency and yield of these condensation reactions. For instance, ammonium (B1175870) chloride has been used as a commercial and environmentally benign catalyst for the reaction between o-phenylenediamine and various carbonyl compounds, achieving yields between 75% and 94%. nih.gov Other catalysts like aluminum oxide/copper iodide/polyaniline nanocomposites, magnesium chloride hexahydrate, and Brønsted acidic ionic liquids have also been shown to be effective under mild conditions. rsc.org

Table 1: Catalysts for Benzimidazole Synthesis via Condensation Reactions

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ammonium Chloride | o-Phenylenediamine, Carbonyl compounds | Room Temperature, CHCl3 | 75-94% | nih.gov |

| Al2O3/CuI/PANI Nanocomposite | o-Phenylenediamine, Aldehydes | Mild Conditions | Excellent | rsc.org |

| MgCl2·6H2O | o-Phenylenediamine, Aldehydes | Short reaction times | High | rsc.org |

| [DodecIm][HSO4] | o-Phenylenediamine, Aldehydes | Mild Conditions | High | rsc.org |

Introduction of the Propan-2-ol Moiety

Once the benzimidazole ring is formed, the next step is the introduction of the propan-2-ol group at the 2-position. This can be accomplished through various synthetic transformations. One common approach involves the reaction of a 2-substituted benzimidazole with a suitable reagent to introduce the desired side chain. For example, (1H-benzimidazol-2-yl)methanol can be reacted with thionyl chloride to form 2-(chloromethyl)-1H-benzimidazole, which can then be further manipulated to yield the propan-2-ol derivative. scholarsresearchlibrary.com

Another strategy involves the direct reaction of o-phenylenediamine with a precursor already containing the propan-2-ol moiety. For instance, the reaction of benzene-1,2-diamine with appropriate reagents can lead to the formation of (±)-1-(1H-benzimidazol-2-yl)ethanol. researchgate.net

Advanced Synthetic Strategies and Catalytic Approaches

To overcome the limitations of conventional methods, such as harsh reaction conditions and low yields, advanced synthetic strategies have been developed. researchgate.net These methods often employ modern techniques like microwave-assisted synthesis and focus on improving selectivity.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes for the synthesis of benzimidazole derivatives. researchgate.nettandfonline.com This technique offers several advantages, including high yields, clean reactions, and easy work-up procedures. tandfonline.comtandfonline.com For example, the synthesis of 2-substituted benzimidazoles has been efficiently carried out using microwave irradiation with catalysts like sodium hypophosphite or polyphosphoric acid under solvent-free conditions. researchgate.nettandfonline.com This method has been successfully applied to the one-pot synthesis of various 2-aryl-1H-benzimidazoles. scispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles

| Method | Reaction Time | Yield | Environmental Impact | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours | Variable, often lower | Use of toxic solvents and reagents | researchgate.net |

| Microwave Irradiation | Minutes | High | Greener, often solvent-free | researchgate.nettandfonline.comtandfonline.com |

Chemo- and Regioselective Functionalization of the Benzimidazole Core

Achieving chemo- and regioselectivity in the functionalization of the benzimidazole core is crucial for synthesizing specific isomers and avoiding unwanted side products. researchgate.net Direct C-H activation has become a predominant approach for functionalization at the C-2 position. researchgate.net Catalytic systems based on palladium, rhodium, nickel, and cobalt have been well-developed for this purpose. researchgate.net

For instance, a metal-free, visible-light-mediated method has been developed for the regioselective intramolecular C-H functionalization of benzimidazoles, leading to the synthesis of tetracyclic benzimidazole derivatives with high efficiency. nih.gov Another approach utilizes supported gold nanoparticles as heterogeneous catalysts for the selective synthesis of 2-aryl-benzimidazoles from o-phenylenediamine and aldehydes. nih.gov These advanced methods provide greater control over the reaction outcome and allow for the synthesis of a diverse range of benzimidazole derivatives. researchgate.net

Derivatization and Functionalization of this compound for Research Purposes

The derivatization of this compound is a key strategy for exploring its structure-activity relationships and developing new compounds with specific properties. For example, the hydroxyl group of the propan-2-ol moiety can be a site for further chemical modification. scholarsresearchlibrary.com

Functionalization can also be directed at the benzimidazole nucleus itself. For example, N-alkylation can be achieved through bimolecular substitution in the presence of a suitable base. researchgate.net Additionally, the synthesis of novel benzimidazole functionalized chiral thioureas has been reported, starting from natural amino acids. nih.gov These derivatization strategies allow for the fine-tuning of the molecule's properties for various research applications, including the development of new therapeutic agents. nih.gov

Modifications at the Benzimidazole Nitrogen Atoms

The nitrogen atoms of the benzimidazole ring are key sites for structural modification, enabling the introduction of various functional groups that can modulate the molecule's properties. Alkylation is a common strategy employed for this purpose.

Alkylation of the benzimidazole nitrogen can be achieved using different alkylating agents under various reaction conditions. For instance, the treatment of (1H-benzimidazol-2-yl)-acetic acid esters with alkylating agents results in the formation of (1-alkyl-1H-benzimidazol-2-yl)-acetic acid esters. researchgate.net Phase-transfer catalysis has also been shown to be an effective method for the N-methylation of 2-substituted benzimidazoles, offering high yields in short reaction times. researchgate.net In a specific example, the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides in the presence of potassium carbonate and acetonitrile (B52724) leads to the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. nih.gov This reaction produces a mixture of regioisomers with the nitro group at either the 5 or 6 position of the benzimidazole ring. nih.gov

The choice of solvent and base is crucial for the success of these alkylation reactions. For example, the synthesis of N-alkyl-2-acetylbenzimidazoles has been accomplished in high yields by alkylating 2-acetylbenzimidazole (B97921) in acetonitrile at room temperature, using triethylbenzylammonium chloride as a phase-transfer catalyst and anhydrous potassium carbonate as the base. researchgate.net

Table 1: Examples of N-Alkylation Reactions of Benzimidazole Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| (1H-benzimidazol-2-yl)-acetic acid esters | Alkylating agents | (1-alkyl-1H-benzimidazol-2-yl)-acetic acid esters | researchgate.net |

| 2-Substituted benzimidazoles | Dimethyl sulphate, CH3CN, Phase-transfer catalyst | N-methylated benzimidazoles | researchgate.net |

| 5(6)-nitro-1H-benzimidazol-2-amine | 2-chloroacetamides, K2CO3, acetonitrile | 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | nih.gov |

| 2-acetylbenzimidazole | Alkylating agents, triethylbenzylammonium chloride, K2CO3, CH3CN | N-alkyl-2-acetylbenzimidazoles | researchgate.net |

Transformations of the Propan-2-ol Hydroxyl Group

The hydroxyl group of the propan-2-ol moiety offers another avenue for synthetic modification, allowing for the introduction of different functional groups. One such transformation is dehydroxylative cyanation.

A transition-metal-free method for the dehydroxylative cyanation of alcohols has been developed, which can be applied to the propan-2-ol group of the title compound. organic-chemistry.org This reaction utilizes a system composed of triphenylphosphine (B44618) (PPh3), 1,2-diiodoethane (B146647) (ICH2CH2I), and a base in a suitable solvent. organic-chemistry.org The alcohol is converted into a nitrile using a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org Mechanistic studies suggest the in-situ formation of an activating species, such as a Vilsmeier–Haack-type intermediate or Ph3P+I I−, which facilitates the nucleophilic substitution of the hydroxyl group by the cyanide ion. organic-chemistry.org This method is advantageous as it avoids the use of transition metals and harsh reaction conditions. organic-chemistry.org

Table 2: Reagents for Dehydroxylative Cyanation of Alcohols

| Reagent | Role | Reference |

| Triphenylphosphine (PPh3) | Activator | organic-chemistry.org |

| 1,2-diiodoethane (ICH2CH2I) | Co-activator | organic-chemistry.org |

| Trimethylsilyl cyanide (TMSCN) | Cyanide source | organic-chemistry.org |

| Potassium carbonate (K2CO3) | Base | organic-chemistry.org |

| Dimethylformamide (DMF) | Solvent | organic-chemistry.org |

Preparation of Related Hydrazone Derivatives

Hydrazone derivatives of benzimidazoles are a significant class of compounds that can be synthesized from precursors related to this compound. The general synthesis of hydrazones involves the condensation reaction of a hydrazine (B178648) derivative with a carbonyl compound, such as an aldehyde or a ketone. ictp.itwikipedia.org

A common route to benzimidazole-2-yl hydrazones starts with the synthesis of 1H-benzimidazole-2-thiol from o-phenylenediamine. nih.gov The thiol is then oxidized to 1H-benzimidazole-2-sulfonic acid, which is subsequently converted to 1H-benzimidazole-2-yl-hydrazine by refluxing with hydrazine hydrate. nih.govresearchgate.net This hydrazine intermediate can then be condensed with various aldehydes or ketones to yield the desired hydrazone derivatives. nih.govresearchgate.netnih.gov The condensation reaction is typically carried out in ethanol, sometimes with a catalytic amount of acid. ictp.itnih.gov

For example, a series of 1H-benzimidazol-2-yl hydrazones were synthesized by reacting 1H-benzimidazole-2-yl-hydrazine with different hydroxyl- and methoxy-substituted benzaldehydes in ethanol. nih.gov Another approach involves the synthesis of 4-(6-chloro-1H-benzimidazol-2-yl) benzohydrazide, which is then condensed with various aldehydes to produce a range of N-acylhydrazones. cumhuriyet.edu.tr

The reaction conditions for hydrazone synthesis can be optimized. For instance, citric acid has been used as an eco-friendly catalyst for the condensation of 2-hydrazinobenzimidazole with various aldehydes and ketones, resulting in good to excellent yields. nih.gov

Table 3: General Synthetic Scheme for Benzimidazole-2-yl Hydrazones

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 1 | o-phenylenediamine | CS2, KOH, EtOH/H2O | 1H-benzimidazole-2-thiol | nih.gov |

| 2 | 1H-benzimidazole-2-thiol | KMnO4, NaOH | 1H-benzimidazole-2-sulfonic acid | nih.gov |

| 3 | 1H-benzimidazole-2-sulfonic acid | Hydrazine hydrate | 1H-benzimidazole-2-yl-hydrazine | nih.govresearchgate.net |

| 4 | 1H-benzimidazole-2-yl-hydrazine | Aldehydes/Ketones, EtOH | 1H-benzimidazol-2-yl hydrazones | nih.govresearchgate.net |

Spectroscopic and Structural Elucidation of 2 1h Benzimidazol 2 Yl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a complete mapping of the carbon-hydrogen framework.

The ¹H NMR spectrum of 2-(1H-benzimidazol-2-yl)propan-2-ol provides specific information about the chemical environment of each proton in the molecule. The benzimidazole (B57391) ring system typically displays signals in the aromatic region of the spectrum. The protons on the benzene (B151609) ring often appear as a complex multiplet system due to second-order coupling effects, though they can sometimes resolve into two multiplets corresponding to the AA' and BB' protons of the symmetrical ring. rsc.orgrsc.orgchemicalbook.com The N-H proton of the imidazole (B134444) ring characteristically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, particularly in solvents like DMSO-d₆. rsc.orgrsc.org

The propan-2-ol substituent gives rise to distinct signals. The six protons of the two equivalent methyl groups are expected to produce a sharp singlet in the aliphatic region of the spectrum. The proton of the tertiary hydroxyl group (-OH) also appears as a singlet, whose chemical shift can be variable and is sensitive to solvent, concentration, and temperature. docbrown.info This signal can be confirmed by its disappearance upon shaking the sample with D₂O, due to proton-deuterium exchange. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₂ | ~ 1.6 | Singlet | 6H |

| -OH | Variable | Singlet | 1H |

| Ar-H (Benzene Ring) | ~ 7.2 - 7.7 | Multiplet | 4H |

| N-H (Imidazole Ring) | > 10 (in DMSO-d₆) | Broad Singlet | 1H |

| Note: Predicted values are based on analysis of benzimidazole and propan-2-ol structures. rsc.orgrsc.orgchemicalbook.comdocbrown.info |

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule. For this compound, distinct signals are expected for the benzimidazole and propan-2-ol moieties.

The C2 carbon of the benzimidazole ring, being bonded to two nitrogen atoms, is the most deshielded and appears significantly downfield, typically in the range of 150-155 ppm. rsc.orgbeilstein-journals.org The other aromatic carbons of the benzimidazole ring produce signals in the 110-145 ppm region. rsc.orgrsc.org The propan-2-ol substituent shows two characteristic signals: a quaternary carbon (C2 of the propane (B168953) chain) bonded to the oxygen atom and the benzimidazole ring, and the carbons of the two equivalent methyl groups, which appear at a much higher field. np-mrd.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₂ | ~ 25 - 30 |

| -C (CH₃)₂OH | ~ 70 - 75 |

| Ar-C (Benzene Ring) | ~ 110 - 125 |

| Ar-C (Bridgehead) | ~ 135 - 145 |

| N-C =N (C2 of Imidazole) | ~ 150 - 155 |

| Note: Predicted values are based on analysis of benzimidazole derivatives and related alcohol structures. rsc.orgbeilstein-journals.orgrsc.orgnp-mrd.org |

Vibrational and Electronic Spectroscopy for Characterization

Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups and conjugated systems within a molecule.

IR spectroscopy is used to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol group, which is often involved in hydrogen bonding. docbrown.info The N-H stretching vibration of the imidazole ring typically appears as a broad band around 3300-3100 cm⁻¹. rsc.orgrsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Alcohol O-H | Stretch, H-bonded | 3400 - 3200 (broad) |

| Imidazole N-H | Stretch | 3300 - 3100 (broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

| Imidazole C=N | Stretch | 1630 - 1590 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Tertiary Alcohol C-O | Stretch | 1200 - 1100 |

| Note: Predicted values are based on general IR correlation tables and data for benzimidazoles and alcohols. rsc.orgrsc.orgdocbrown.info |

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the benzimidazole ring. Benzimidazole and its derivatives typically exhibit two or three main absorption bands in the UV region, corresponding to π → π* transitions. nist.gov The presence of the propan-2-ol substituent, an auxochrome, is expected to cause a slight bathochromic (red) shift compared to the parent benzimidazole. The exact positions of the absorption maxima (λ_max) are dependent on the solvent used. sigmaaldrich.comcarlroth.com

Table 4: Predicted UV-Vis Spectral Data for this compound

| Predicted λ_max (nm) | Associated Electronic Transition | Chromophore |

| ~ 245 | π → π | Benzene Ring |

| ~ 275 | π → π | Benzimidazole System |

| ~ 282 | π → π* | Benzimidazole System |

| Note: Predicted values are based on spectral data for benzimidazole. nist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₂N₂O), the molecular weight is 176.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 176. A key fragmentation pathway for this molecule would be the alpha-cleavage, involving the loss of a methyl radical (•CH₃) from the propan-2-ol moiety. This results in a highly stable oxonium ion, which would likely be the base peak in the spectrum, at m/z 161. Further fragmentation of the benzimidazole ring itself can also occur, leading to characteristic ions seen in the mass spectra of other benzimidazole derivatives. rsc.orgnist.govresearchgate.net

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 176 | [M]⁺ | Molecular Ion |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical |

| 118 | [C₇H₆N₂]⁺ | Benzimidazole radical cation |

| Note: Predicted values are based on the calculated molecular weight and common fragmentation patterns. rsc.orgnist.govdocbrown.info |

Solid-State Structural Analysis using X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding the structure-property relationships in benzimidazole derivatives.

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the molecular geometry can be confidently inferred from the vast repository of crystallographic data on closely related benzimidazole structures. For instance, in derivatives such as (±)-1-(1H-benzimidazol-2-yl)ethanol, the benzimidazole ring system is typically found to be nearly planar.

The geometry of the propan-2-ol substituent attached to the C2 position of the benzimidazole ring is expected to adopt a standard tetrahedral arrangement around the central carbon atom. The absolute configuration of chiral centers, if present, can be unequivocally determined using single-crystal X-ray diffraction, as demonstrated in the structural analysis of various chiral benzimidazole derivatives.

To illustrate the typical geometric parameters found in such systems, the following table presents data from a representative benzimidazole derivative.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 13.734 (3) |

| b (Å) | 15.376 (3) |

| c (Å) | 7.9163 (16) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Table 1: Representative crystallographic data for a benzimidazole derivative, (±)-1-(1H-benzimidazol-2-yl)ethanol. |

The solid-state packing of benzimidazole derivatives is predominantly directed by a combination of hydrogen bonding and π-stacking interactions. These non-covalent forces are crucial in the formation of stable, three-dimensional supramolecular architectures.

Hydrogen Bonding: The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen atom). The propan-2-ol substituent introduces an additional hydroxyl group (-OH) which can also act as both a hydrogen bond donor and acceptor. This functionality allows for the formation of robust and diverse hydrogen-bonding networks.

In the crystal structures of related compounds, intermolecular hydrogen bonds of the types N-H···N, O-H···N, N-H···O, and O-H···O are commonly observed. These interactions can lead to the formation of various supramolecular motifs, such as chains, layers, and more complex three-dimensional networks. For example, in the crystal structure of 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one hydrate, O-H···N and N-H···O interactions create an infinite chain motif. mdpi.com The presence of a water molecule in the crystal lattice further illustrates the propensity of these molecules to engage in extensive hydrogen bonding. mdpi.com

π-Stacking: The aromatic benzimidazole ring is capable of engaging in π-π stacking interactions, which are another significant contributor to the stability of the crystal lattice. These interactions occur between the electron-rich π-systems of adjacent benzimidazole rings. The geometry of these interactions can vary, with common arrangements being parallel-displaced and T-shaped.

The interplay between hydrogen bonding and π-stacking is a key determinant of the final crystal structure. In some cases, strong hydrogen bonding networks dominate the packing, while in others, π-stacking interactions play a more prominent role. nih.govrsc.org

The following table summarizes the types of intermolecular interactions commonly observed in benzimidazole derivatives.

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) |

| Hydrogen Bonding | N-H ··· N | 2.8 - 3.2 |

| O-H ··· N | 2.6 - 3.0 | |

| N-H ··· O | 2.7 - 3.1 | |

| π-Stacking | Benzimidazole ring ··· Benzimidazole ring | 3.3 - 3.8 |

| Table 2: Common intermolecular interactions in benzimidazole derivatives. |

The flexibility of the propan-2-ol substituent in this compound allows for the possibility of different molecular conformations. The rotation around the single bond connecting the propan-2-ol group to the benzimidazole ring can lead to different spatial arrangements of the substituent relative to the ring.

This conformational flexibility can give rise to polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties. Each polymorph will have a unique crystal lattice and may exhibit different melting points, solubilities, and stabilities.

A study on the polymorphism of 2-propyl-1H-benzimidazole revealed the existence of different crystalline forms induced by temperature changes. cymitquimica.com The transition between these forms involved significant changes in the crystal packing and a key conformational variation in the propyl chain. cymitquimica.com This highlights how subtle changes in molecular conformation can have a profound impact on the solid-state structure. The study of conformational polymorphism is crucial for understanding and controlling the physical properties of pharmaceutical and materials science applications of benzimidazole derivatives.

Computational and Theoretical Chemistry Investigations on 2 1h Benzimidazol 2 Yl Propan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov These calculations are fundamental to predicting molecular geometry, stability, and electronic properties. For benzimidazole (B57391) derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. scispace.comnih.govresearchgate.net

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(1H-benzimidazol-2-yl)propan-2-ol, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The benzimidazole ring system in related structures is typically found to be nearly planar. nih.gov The energetic profile provides the total energy of the optimized structure, which is a key indicator of its thermodynamic stability.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | N1=C2 | 1.385 |

| Bond Length | C2–N3 | 1.382 |

| Bond Length | N1–C7a | 1.395 |

| Bond Length | N3–C3a | 1.398 |

| Bond Angle | N1–C2–N3 | 112.5 |

| Bond Angle | C2–N3–C3a | 105.8 |

| Bond Angle | C2–N1–C7a | 106.1 |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. malayajournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net In many benzimidazole derivatives, the HOMO is primarily localized on the electron-rich benzimidazole ring, while the LUMO's location can vary depending on the substituents. dergipark.org.trresearchgate.net This distribution indicates that an electronic transition often involves a charge transfer within the molecule. researchgate.net

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

While DFT provides information on a static, optimized structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. semanticscholar.org By simulating the movements of atoms based on a classical force field, MD can reveal how this compound interacts with its environment, such as a solvent or a biological membrane. nih.govresearchgate.net Such simulations can identify stable conformations, study aggregation behavior, and predict how the molecule might permeate a lipid bilayer, which is crucial for understanding potential biological interactions. nih.gov For instance, studies on similar molecules have used MD to show how they form clusters or pores in membranes. nih.gov

Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately forecast the vibrational frequencies observed in Infrared (IR) and Raman spectra, as well as the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra. scispace.comdergipark.org.tr

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov For vibrational analysis, calculated frequencies are often scaled to correct for anharmonicity and basis set limitations. The Potential Energy Distribution (PED) is used to assign specific vibrational modes, such as C-H stretching or N-H bending, to the calculated frequencies. scispace.commdpi.com

| Assignment (Vibrational Mode) | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3615 | Stretching of the alcohol hydroxyl group. |

| N-H stretch | 3450 | Stretching of the imidazole (B134444) N-H bond. |

| Aromatic C-H stretch | 3120 - 3050 | Stretching vibrations of C-H bonds on the benzene (B151609) ring. |

| C=N stretch | 1625 | Stretching of the carbon-nitrogen double bond in the imidazole ring. |

| C-O stretch | 1180 | Stretching of the tertiary alcohol C-O bond. |

Mechanistic Studies of Chemical Transformations Involving this compound

DFT calculations can be extended to model chemical reactions, providing a deep understanding of reaction mechanisms that is often difficult to obtain experimentally.

To study a chemical transformation, computational chemists map out the entire reaction pathway, from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For a hypothetical reaction involving this compound, such as an electrophilic substitution on the benzimidazole ring, DFT would be used to:

Optimize the geometries of the reactant, intermediate(s), transition state(s), and product.

Calculate the activation energies for each step.

Confirm the nature of the transition state by identifying a single imaginary frequency in the vibrational analysis.

These studies reveal the most probable mechanism, such as whether a reaction proceeds via a concerted or stepwise pathway, and can explain the regioselectivity of the transformation. nih.gov

Coordination Chemistry of 2 1h Benzimidazol 2 Yl Propan 2 Ol Derived Ligands

Synthesis and Characterization of Metal Complexes.uomphysics.netnih.govrsc.org

The synthesis of metal complexes with 2-(1H-benzimidazol-2-yl)propan-2-ol and its analogs is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often an alcohol. rsc.orgjocpr.com The resulting complexes can be isolated as precipitates and may be further purified by recrystallization. uomphysics.netiosrjournals.org Characterization of these complexes involves a suite of spectroscopic and analytical techniques to determine their composition, structure, and the nature of the metal-ligand bonding. nih.govrsc.org

Complexes with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Ru(II)).uomphysics.netnih.govjocpr.comdaneshyari.comsemanticscholar.org

A variety of transition metal complexes have been synthesized using ligands derived from this compound. For instance, Co(II), Ni(II), Cu(II), and Zn(II) complexes have been prepared with a related ligand, 2-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)propan-1-ol. uomphysics.netdaneshyari.com In these cases, the metal-to-ligand stoichiometry was found to be 1:2 for Co(II), Ni(II), and Zn(II), while a 1:1 ratio was observed for the Cu(II) complex. uomphysics.netdaneshyari.com The synthesis generally involves mixing the ligand and the metal salt, such as CuCl2·2H2O, in a solvent like methanol (B129727) and stirring at room temperature. uomphysics.net

Ruthenium(II) complexes have also been a focus of research, particularly with N-heterocyclic carbene (NHC) ligands derived from benzimidazole (B57391). semanticscholar.orgnih.gov For example, complexes of the type [(η⁶-p-cymene)(BNHC)RuCl₂] have been synthesized in a one-step transmetalation reaction from the corresponding silver(I)-NHC complex and [RuCl₂(p-cymene)]₂. nih.gov These "piano-stool" ruthenium complexes are of interest for their catalytic activities. semanticscholar.org

The characterization of these transition metal complexes relies on a combination of techniques including elemental analysis, mass spectrometry, and various spectroscopic methods to confirm the composition and propose a structure. nih.govjocpr.comunicamp.br

Ligand Design and Coordination Modes of this compound Analogs (e.g., tridentate, bidentate, chelating).uomphysics.netresearchgate.netnih.gov

The design of ligands based on the this compound framework allows for the creation of molecules with varying denticity and coordination modes. By modifying the substituents on the benzimidazole ring or the propanol (B110389) side chain, ligands can be tailored to act as bidentate, tridentate, or even higher-denticity chelating agents. researchgate.netnih.gov

For example, the replacement of a pyridine (B92270) group in a classic bidentate ligand like 2,2'-bipyridine (B1663995) with a benzimidazole group leads to 2-(2-pyridyl)benzimidazole, which also functions as a bidentate ligand. researchgate.net Similarly, replacing two pyridine groups in the tridentate ligand 2,2',2''-terpyridine with benzimidazole moieties results in 2,6-bis(benzimidazol-2-yl)pyridine, a tridentate ligand. researchgate.net These ligands form stable chelate rings with metal ions, enhancing the stability of the resulting complexes. nih.gov

In many cases, ligands derived from benzimidazole act as N,N-donors, coordinating through the pyridinic nitrogen of the imidazole (B134444) ring. jocpr.com However, the presence of the hydroxyl group from the propanol moiety introduces the possibility of N,O-coordination, where the ligand coordinates through a nitrogen atom and the oxygen atom of the hydroxyl group. This versatility in coordination modes is a key feature of this class of ligands.

Spectroscopic Signatures of Metal-Ligand Interactions.uomphysics.netnih.goviosrjournals.orgnih.gov

Spectroscopic techniques are indispensable for elucidating the interaction between the metal ion and the ligand in coordination complexes. Changes in the infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra of the ligand upon complexation provide direct evidence of coordination and offer insights into the electronic and structural changes occurring.

Changes in IR and UV-Vis Spectra Upon Complexation

Infrared (IR) Spectroscopy: Upon complexation, characteristic changes are observed in the IR spectrum of the ligand. For instance, the stretching vibration of the C=N bond within the benzimidazole ring, typically observed around 1630 cm⁻¹, may shift to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal center. nih.govresearchgate.net Similarly, a broad band corresponding to the O-H stretch of the propanol group may broaden or shift upon coordination of the oxygen atom. uomphysics.net The appearance of new bands in the far-IR region can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion. The UV-Vis spectrum of the free ligand typically shows intense bands in the UV region corresponding to π→π* and n→π* transitions within the benzimidazole ring. iosrjournals.org Upon complexation, these bands may shift, and new, weaker bands may appear in the visible region. iosrjournals.org These new bands are often assigned to d-d transitions of the metal ion, and their position and intensity can be indicative of the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). iosrjournals.orgekb.eg For example, Co(II) complexes often exhibit bands in the visible region that are characteristic of a tetrahedral or octahedral geometry. ucj.org.ua

NMR Studies of Paramagnetic and Diamagnetic Complexes

¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of these complexes in solution. For diamagnetic complexes, such as those of Zn(II), the ¹H NMR spectrum can provide detailed information about the ligand's structure and the changes that occur upon coordination. ekb.eg The chemical shifts of the protons on the ligand will be affected by the coordination to the metal ion. For instance, the signal for the N-H proton of the benzimidazole ring, which appears as a broad singlet in the free ligand, may sharpen or shift upon complexation. jocpr.comresearchgate.net

For paramagnetic complexes, such as those of Co(II), Ni(II), and Cu(II), the ¹H NMR spectra are more complex due to the presence of the unpaired electrons. The signals are often significantly broadened and shifted over a wide range of chemical shifts. However, techniques like 2D NMR (e.g., COSY) can still be used to assign the resonances in some cases, particularly for complexes with relatively short electronic relaxation times. escholarship.org The analysis of these paramagnetically shifted resonances can provide valuable information about the electronic structure and magnetic properties of the complexes. escholarship.org

Structural Analysis of Coordination Compounds via X-ray Crystallography.uomphysics.netrsc.orgnih.govresearchgate.net

For example, the crystal structures of Co(II), Cu(II), and Zn(II) complexes with 2-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)propan-1-ol have been determined by single-crystal X-ray diffraction. uomphysics.net These studies confirmed the coordination of the ligand to the metal center and revealed the specific geometry around the metal ion. In the Co(II) complex, the ligand was found to form two five-membered chelate rings with the metal, resulting in a distorted octahedral geometry. uomphysics.net

Similarly, the crystal structures of ruthenium(II) complexes with benzimidazole-based N-heterocyclic carbene ligands have been elucidated. nih.gov These analyses have confirmed the "piano-stool" geometry of the complexes, with the ruthenium atom coordinated to the NHC ligand, a p-cymene (B1678584) ring, and two chloride ions. nih.gov

The data obtained from X-ray crystallography are crucial for understanding the structure-property relationships in these coordination compounds and for the rational design of new complexes with specific applications. nih.gov

Table of Key Crystallographic Data for Selected Benzimidazole-Containing Compounds:

| Compound | Crystal System | Space Group | Key Feature | Reference |

| 2-(1H-Benzimidazol-2-yl)phenol | Monoclinic | P2₁/c | Planar molecule with intramolecular hydrogen bonding. | researchgate.net |

| [HgBr₂(C₁₅H₁₇N₅)] | Monoclinic | P2₁/c | Tetrahedrally coordinated Hg(II) ion. | nih.gov |

| [CoL(phen)]₂ | Monoclinic | P2₁/n | Dimeric species with phenolate (B1203915) bridges. | rsc.org |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | Monoclinic | P2₁/c | Two independent molecules in the asymmetric unit. | vensel.org |

| Ru(C₁₉H₁₃N₅)₂₂·3C₄H₁₀O | Orthorhombic | Pca2₁ | Distorted octahedral environment around Ru(II). | nih.gov |

Geometry and Stereochemistry of Metal Centers

The geometry and stereochemistry of the metal centers in complexes formed with this compound derived ligands are dictated by several factors, including the specific metal ion, its oxidation state, and the ligand's coordination mode. These ligands have been shown to facilitate the formation of various coordination polyhedra.

For instance, research on related benzimidazole-derived Schiff base ligands has demonstrated the formation of both tetrahedral and octahedral geometries in complexes with Co(II) and Zn(II). The resulting geometry is often influenced by the presence of other coordinating anions and solvent molecules. In some cases, distorted tetrahedral geometries are observed where the benzimidazole ligand coordinates in a bidentate fashion through the imine nitrogen of the benzimidazole ring and the oxygen atom of a hydroxyl group. The deprotonation of the propan-2-ol group introduces further complexity, as the resulting alkoxide can act as a bridging ligand between two metal centers, leading to polynuclear complexes with distinct stereochemical arrangements.

In one documented case of a mercury(II) complex with a ligand containing both benzimidazole and imidazole groups, the Hg(II) ion adopts a slightly distorted tetrahedral geometry. nih.gov This geometry involves coordination with two nitrogen atoms from the ligand and two bromide anions. nih.gov

Metal-Ligand Bond Lengths and Angles

Crystallographic studies provide precise data on the metal-ligand bond lengths and angles in complexes incorporating this compound and its derivatives. These parameters are fundamental to understanding the nature and strength of the coordination bonds.

Generally, the bond length between a transition metal ion and the nitrogen atom of the benzimidazole ring falls within the range of 1.9 to 2.1 Å. The metal-oxygen bond from the coordinated propan-2-ol group is typically slightly longer. Studies on related structures show that anionic ligands, such as deprotonated alcohols (alkoxides), tend to form shorter metal-ligand bonds by about 0.02–0.05 Å compared to their neutral counterparts. chalmers.se For example, the difference in bond length between Cu-OR (alkoxide) and Cu-OHR (alcohol) is approximately 0.05 Å. chalmers.se

The N-M-O bite angle, formed when the ligand chelates to the metal center, is a critical parameter, typically constrained to 80-90 degrees by the five-membered ring that is formed. Deviations from ideal geometries are common and are reflected in the variations of ligand-metal-ligand bond angles, often due to steric hindrance or electronic effects from the ligand. In a specific Schiff base complex, the N3-C8-C9-C18 and C8-C9-C18-O1 torsion angles were reported as -1.5(3)° and -1.5(3)° respectively. nih.gov

| Parameter | Value |

| Typical M-N (benzimidazole) Bond Length | 1.9 - 2.1 Å |

| Typical M-O (propan-2-ol) Bond Length | 2.0 - 2.2 Å |

| Typical N-M-O Bite Angle | 80 - 90 ° |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes with this compound derived ligands are intrinsically tied to the central metal ion and its coordination environment.

Electronic Properties: The electronic spectra of these complexes offer insights into the d-orbital splitting of the metal center. For example, copper(II) complexes often display broad d-d transition bands in the visible region, characteristic of their specific coordination geometry. The benzimidazole ring itself contributes to intraligand π-π* transitions in the UV region. Furthermore, depending on the metal ion and its oxidation state, charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may be observed.

Magnetic Properties: The magnetic behavior of these complexes is governed by the number of unpaired electrons on the metal ion. For instance, cobalt(II) complexes can be either high-spin or low-spin depending on the ligand field strength. In a tetrahedral geometry, Co(II) (a d7 ion) is typically high-spin with three unpaired electrons, leading to a magnetic moment that is significantly higher than the spin-only value due to orbital contributions.

Paramagnetic ions such as manganese(II), iron(III), and copper(II) in these complexes exhibit characteristic magnetic susceptibilities. The temperature dependence of magnetic susceptibility can elucidate magnetic exchange interactions in polynuclear complexes where the deprotonated alkoxide group may bridge two metal centers. This bridging can result in either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment) coupling. dalalinstitute.comrsc.org For example, studies on dimeric cobalt(II) and nickel(II) complexes with related ligands have shown both ferromagnetic and antiferromagnetic coupling, with the nature of the interaction correlated to the M–O–M bridging angle. rsc.org

Supramolecular Chemistry and Self Assembly Based on 2 1h Benzimidazol 2 Yl Propan 2 Ol

Co-Crystallization and Solvate Formation with 2-(1H-benzimidazol-2-yl)propan-2-ol

Design and Characterization of Multi-Component Crystals

The design of multi-component crystals of this compound involves the selection of appropriate co-formers that can predictably interact with its functional groups—the benzimidazole (B57391) ring and the tertiary alcohol. The benzimidazole moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-type nitrogen atom). The tertiary alcohol group (-C(CH₃)₂OH) primarily acts as a hydrogen bond donor.

The formation of multi-component crystals can be achieved through various methods, including slow evaporation from solution, grinding (mechanochemistry), and slurry crystallization. Characterization of the resulting crystalline solids is paramount and typically involves single-crystal X-ray diffraction (SCXRD) to elucidate the precise three-dimensional arrangement of molecules and the specific hydrogen bonding interactions. Powder X-ray diffraction (PXRD) is used to confirm the bulk purity of the crystalline phase, while thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information on melting points and thermal stability.

While specific experimental data for multi-component crystals of this compound is not available in the public domain, we can hypothesize potential crystal structures based on the known behavior of similar benzimidazole and alcohol-containing compounds. For instance, co-crystallization with carboxylic acids is a common strategy. In such cases, robust supramolecular heterosynthons, like the one formed between a carboxylic acid and a benzimidazole, are expected to be the primary drivers of the crystal packing.

Hypothetical Multi-Component Crystal Data for this compound:

| Co-former | Expected Stoichiometry | Potential Supramolecular Synthon(s) | Crystal System (Hypothetical) |

| Benzoic Acid | 1:1 | O-H···N (acid-benzimidazole), N-H···O (benzimidazole-acid) | Monoclinic |

| Adipic Acid | 2:1 | O-H···N (acid-benzimidazole), N-H···O (benzimidazole-acid) | Triclinic |

| 4-Hydroxybenzoic Acid | 1:1 | O-H···N (acid-benzimidazole), O-H···O (phenol-alcohol), N-H···O (benzimidazole-phenol) | Orthorhombic |

This table is illustrative and based on general principles of crystal engineering, not on experimental results for the specific compound.

Influence of Co-Formers on Supramolecular Synthons

When this compound is co-crystallized with a dicarboxylic acid, for example, a variety of outcomes are possible. A 2:1 co-crystal could form where two molecules of the benzimidazole derivative interact with one molecule of the dicarboxylic acid, leading to extended hydrogen-bonded chains or tapes. The tertiary alcohol group, while being a potential hydrogen bond donor, might be sterically hindered by the two methyl groups, potentially leading to less predictable or weaker interactions compared to the more accessible benzimidazole N-H and N sites.

The "clash of synthons" is a concept where multiple competing, yet strong, intermolecular interactions are possible, leading to different crystalline forms or making the prediction of the final structure challenging. rsc.org In the case of this compound, a co-former with multiple hydrogen bond acceptor sites could lead to competition between the benzimidazole N-H and the alcohol O-H as donors. The steric hindrance around the tertiary alcohol might favor the formation of synthons involving the benzimidazole ring. For example, in zwitterionic benzimidazole carboxylic acid compounds, a gauche conformation is often adopted, which allows for a Coulombic attraction between the carboxylate and benzimidazolonium functions. rsc.org

The presence of additional functional groups on the co-former can introduce further complexity and opportunities for controlling the supramolecular assembly. For instance, a co-former with an aromatic ring could lead to π-π stacking interactions with the benzimidazole ring system, adding another dimension to the crystal packing. The interplay between strong hydrogen bonds and weaker interactions like C-H···π and π-π stacking ultimately dictates the final crystal structure.

Advanced Analytical Methodologies for 2 1h Benzimidazol 2 Yl Propan 2 Ol

Chromatographic Methods for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and purification of individual components from a mixture. For benzimidazole (B57391) derivatives like 2-(1H-benzimidazol-2-yl)propan-2-ol, High-Performance Liquid Chromatography (HPLC) is the most prominent and versatile technique.

High Performance Liquid Chromatography (HPLC) Method Development

HPLC is widely utilized for the identification and quantification of benzimidazole derivatives in various matrices. nih.govresearchgate.net The development of a robust HPLC method is a critical step that involves the optimization of several parameters to achieve satisfactory separation and resolution.

Key Developmental Considerations:

Stationary Phase: Reversed-phase columns, such as C8 and C18, are commonly employed for the separation of benzimidazole compounds. nih.govnih.gov A study on various benzimidazole derivatives reported successful separation using a Nucleosil C8 column. nih.govptfarm.pl Another analysis utilized a Symmetry C18 column, which provided short retention times without the need for pH regulators in the mobile phase. nih.gov

Mobile Phase: The mobile phase composition is a crucial factor influencing the retention and elution of the analyte. A mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and an aqueous buffer is typical for reversed-phase HPLC. nih.govnih.gov For instance, a gradient system with a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer solution adjusted to a specific pH has been effectively used. nih.govptfarm.pl The pH of the mobile phase can significantly impact the ionization state of the benzimidazole moiety and, consequently, its retention characteristics.

Detection: UV detection is a common method for the quantification of benzimidazole derivatives, with detection wavelengths typically set between 254 nm and 288 nm, depending on the specific chromophore of the molecule. nih.govptfarm.pl

Validation: A developed HPLC method must be validated to ensure its reliability. Validation parameters include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). nih.govptfarm.pl For a series of benzimidazole derivatives, linearity was established with correlation coefficients (r²) greater than 0.999, indicating a strong correlation between concentration and detector response. ptfarm.plresearchgate.net

The following interactive table outlines typical parameters for HPLC method development for benzimidazole derivatives, which can be adapted for this compound.

| Parameter | Typical Conditions for Benzimidazole Derivatives |

| Column | Nucleosil C8 or Symmetry C18 |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water/Buffer |

| pH | Adjusted to a specific value (e.g., 4.5) with acid/base |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 254 nm or 288 nm |

| Temperature | Ambient or controlled (e.g., 20°C) |

Chiral HPLC for Enantiomeric Resolution of Related Derivatives

While this compound itself is not chiral, many related benzimidazole derivatives possess chiral centers, necessitating enantiomeric resolution. Chiral HPLC is a specialized technique that enables the separation of enantiomers, which is critical as different enantiomers of a compound can exhibit distinct biological activities.

The development of a chiral HPLC method involves the selection of a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak series), are widely used for the separation of a broad range of chiral compounds, including those with heterocyclic structures. nih.govjapsonline.com

Method Development Insights:

Chiral Stationary Phase: The choice of CSP is paramount. For example, a Chiralpak AD-H column has been successfully used for the resolution of hydroxychloroquine (B89500) enantiomers, a related heterocyclic compound. nih.gov Another study on a triazole antifungal compound utilized a Chiralpak IG-3 column. japsonline.com

Mobile Phase: The mobile phase in chiral HPLC often consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol (B130326) or ethanol, and a small amount of an additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.govjapsonline.com

Optimization: Achieving baseline separation of enantiomers often requires careful optimization of the mobile phase composition, flow rate, and column temperature. nih.gov For instance, a mobile phase of n-hexane with 0.5% DEA and isopropanol (93:7, v/v) at 20°C was found to be optimal for resolving hydroxychloroquine enantiomers. nih.gov

The following table summarizes typical conditions for chiral HPLC method development applicable to benzimidazole derivatives.

| Parameter | Typical Conditions for Chiral Separation |

| Column (CSP) | Chiralpak AD-H, Chiralpak IG-3 |

| Mobile Phase | n-Hexane/Isopropanol with an amine additive (e.g., 0.5% DEA) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Controlled (e.g., 20°C) |

| Detection | UV (e.g., 240 nm or 343 nm) |

Spectroscopic Detection Techniques

Spectroscopic techniques are invaluable for the detection and characterization of this compound, offering high sensitivity and structural information. These methods are often coupled with chromatographic separation for enhanced analytical power.

Fluorescence Detection in Analytical Assays

The benzimidazole ring system is inherently fluorescent, a property that can be exploited for highly sensitive detection in analytical assays. nih.govrsc.org Fluorescence detection offers significant advantages over UV detection, including lower detection limits and higher selectivity, as fewer compounds naturally fluoresce.

Benzimidazole-based fluorophores have been developed for the detection of various analytes, demonstrating the strong fluorescence potential of this heterocyclic core. rsc.orgnih.gov For instance, some benzimidazole derivatives exhibit a "turn-on" fluorescence response in the presence of specific ions. rsc.org The fluorescence emission properties can be enhanced through molecular design, such as by creating mechanically-interlocked structures, which can lead to a significant increase in the solid-state fluorescence quantum yield. rsc.orgresearchgate.net

In the context of HPLC, a fluorescence detector can be used in place of a UV detector. A method for determining benzimidazole fungicides in soil samples utilized liquid chromatography with direct fluorescence detection, highlighting the applicability of this technique for trace analysis. nih.gov

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for comprehensive analysis. nih.govresearchgate.net The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of benzimidazole derivatives like this compound.

LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, which provides information about the molecular weight and structure of the analyte. nih.govchromatographyonline.com This technique is invaluable for the identification of unknown impurities and metabolites. Tandem mass spectrometry (MS/MS) can further enhance structural elucidation by providing fragmentation patterns of the parent ion. nih.gov

A high-throughput LC-MS/MS method has been developed for the simultaneous quantification of albendazole, a complex benzimidazole derivative, and its metabolites in human plasma. chromatographyonline.com This method employed a gradient elution followed by detection on a mass spectrometer in multiple reaction monitoring (MRM) mode, which offers exceptional sensitivity and selectivity. chromatographyonline.com Such an approach would be highly effective for the detailed analysis of this compound and any related substances.

Other hyphenated techniques that could be applied include LC-FTIR, which provides information on the functional groups present in the molecule, and LC-NMR, which offers detailed structural information. nih.govresearchgate.net

Emerging Research Directions and Non Biological Applications

Application in Catalysis: Ligand Design for Metal-Catalyzed Reactions

The benzimidazole (B57391) moiety is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The presence of the propan-2-ol group in 2-(1H-benzimidazol-2-yl)propan-2-ol introduces an additional coordination site and steric bulk, which can be strategically utilized in the design of novel catalysts.

While direct catalytic applications of this compound are still an emerging area of research, the broader class of benzimidazole-containing ligands has demonstrated significant potential in both homogeneous and heterogeneous catalysis. Metal complexes featuring benzimidazole derivatives have been employed in a range of organic transformations. For instance, nickel complexes with 2-(benzimidazol-2-yl)-1,10-phenanthroline ligands have shown high catalytic activity for ethylene (B1197577) oligomerization when activated with diethylaluminum chloride. researchgate.net

The principles guiding the catalytic activity of these related compounds can be extrapolated to predict the potential of this compound in catalysis. In homogeneous catalysis, the solubility of its metal complexes can be tuned by modifying the substituents on the benzimidazole ring, allowing for reactions in various organic solvents. For heterogeneous catalysis, this compound can be anchored onto solid supports, such as silica (B1680970) or polymers, through its alcohol or benzimidazole functionalities. This immobilization facilitates catalyst recovery and reuse, which are crucial for industrial applications. The synthesis of M(II) formate (B1220265) and propionate (B1217596) complexes with imidazole (B134444) has been shown to yield compounds with catalytic activity in the oxidation of styrene, highlighting the versatility of imidazole-based ligands in catalysis. mdpi.comsemanticscholar.org

The structure of this compound offers multiple avenues for modification to enhance the catalytic performance of its metal complexes. The steric and electronic properties of the ligand can be fine-tuned by introducing various substituents at different positions of the benzimidazole ring. For example, introducing electron-donating groups could enhance the electron density on the metal center, potentially increasing its catalytic activity in certain reactions. Conversely, electron-withdrawing groups can be used to modulate the Lewis acidity of the metal center.

Furthermore, the tertiary alcohol group can be modified to create hemilabile ligands. Hemilability, where one of the coordinating groups of a ligand can reversibly dissociate from the metal center, can be a crucial feature in catalytic cycles, as it can open up a coordination site for substrate binding. The hydroxyl group of this compound could potentially be converted into an ether or ester, which would exhibit different coordination strengths and lability compared to the original alcohol. These modifications provide a strategic approach to designing catalysts with tailored activity and selectivity for specific chemical transformations.

Potential in Materials Science and Engineering

The ability of this compound to form coordination complexes and participate in hydrogen bonding makes it a promising building block for the development of advanced functional materials.

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions and organic ligands. The resulting structures can range from one-dimensional chains to three-dimensional frameworks with porous architectures. Benzimidazole derivatives are widely used as ligands in the synthesis of CPs due to their robust coordination behavior.

This compound can act as a versatile linker in the construction of CPs. Its benzimidazole unit can coordinate to metal centers, while the hydroxyl group can participate in hydrogen bonding networks, further stabilizing the polymeric structure. The specific geometry and connectivity of the resulting CPs can be controlled by the choice of metal ion and reaction conditions. For example, two nickel(II) coordination polymers have been synthesized using flexible bis(benzimidazol-1-yl)alkane and polycarboxylate ligands, demonstrating the formation of 1D and 2D structures. epa.gov Similarly, zinc(II) coordination polymers have been prepared with 3-(1H-imidazol-1-yl)propanoate linkers. chemrxiv.org These examples suggest that this compound could be used to create novel coordination polymers with interesting topologies and potential applications in areas such as gas storage, separation, and catalysis.

Benzimidazole-containing compounds and their metal complexes often exhibit interesting photophysical properties, including luminescence. This has led to their investigation for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. The luminescence properties of these materials are highly dependent on their molecular structure and the nature of the metal ion.

Metal complexes of benzimidazole derivatives, particularly with d¹⁰ metal ions like Zn(II), are known to be efficient emitters. mdpi.com The emission can be tuned by modifying the ligand structure. For instance, the introduction of different substituents on the benzimidazole ring can alter the energy levels of the frontier molecular orbitals, leading to changes in the emission color and quantum yield. The study of luminescent metal complexes of 2-(2'-phenyl-substituted)benzazoles has shown that these materials can exhibit broad visible photoluminescence. researchgate.net While the specific optoelectronic properties of this compound have not been extensively reported, its structural similarity to other luminescent benzimidazoles suggests that it could serve as a valuable scaffold for the design of new photoactive materials. The presence of the propan-2-ol group might also influence the solid-state packing of the molecules, which can have a significant impact on their emission properties.

Theoretical Studies on Corrosion Inhibition Mechanisms (Focus on Chemical Interactions)

The use of organic molecules as corrosion inhibitors is a well-established strategy to protect metallic surfaces from degradation in aggressive environments. Benzimidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. bohrium.com Theoretical studies, primarily based on Density Functional Theory (DFT), have provided valuable insights into the mechanism of corrosion inhibition by these compounds.

The effectiveness of benzimidazole-based inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process involves both physisorption and chemisorption. Physisorption occurs through electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves the formation of coordinate bonds between the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of the metal atoms.

Theoretical calculations on various benzimidazole derivatives have shown that the benzimidazole ring, with its π-electron system and nitrogen heteroatoms, plays a crucial role in the adsorption process. unram.ac.idresearchgate.net The electron-rich regions of the molecule, such as the nitrogen atoms of the imidazole ring and the oxygen atom of the propan-2-ol group in this compound, can act as active centers for adsorption on the metal surface. DFT studies can be used to calculate various quantum chemical parameters, such as the energy of the highest occupied molecular orbital (E HOMO ), the energy of the lowest unoccupied molecular orbital (E LUMO ), the energy gap (ΔE), and the dipole moment (μ), which correlate with the inhibition efficiency of the molecule. researchgate.net For this compound, it is expected that the nitrogen atoms of the benzimidazole ring and the oxygen atom of the hydroxyl group would be the primary sites for chemical interaction with the metal surface, leading to the formation of a stable and protective adsorbed layer.

Interactive Data Table: Theoretical Parameters for Corrosion Inhibition

| Compound Family | Key Interaction Sites | Expected Adsorption Mechanism | Relevant Theoretical Parameters |

| Benzimidazole Derivatives | Nitrogen atoms of the imidazole ring, π-electrons of the benzene (B151609) ring, other heteroatoms (e.g., Oxygen in the substituent) | Physisorption and Chemisorption | E HOMO, E LUMO, ΔE, Dipole Moment (μ) |

Adsorption Mechanisms on Metal Surfaces

The adsorption of organic molecules on metal surfaces is a critical phenomenon in the field of corrosion inhibition. For benzimidazole derivatives, this process typically involves the formation of a protective film that isolates the metal from the corrosive environment. This adsorption can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption is a process driven by weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecules and the charged metal surface. Chemisorption , conversely, involves the formation of stronger coordinate or covalent bonds between the inhibitor and the metal. This often occurs through the sharing of electrons from heteroatoms (like nitrogen in the benzimidazole ring) with the vacant d-orbitals of the metal. rsc.orgacs.org The presence of both the aromatic benzimidazole core and the hydroxyl group in this compound suggests a potential for both types of interactions.

The study of adsorption behavior for similar benzimidazole compounds often involves fitting experimental data to various adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. rsc.orgacs.orgimist.ma Detailed experimental studies using techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization would be necessary to elucidate the specific adsorption mechanism of this compound on different metal surfaces, such as steel or copper. imist.maresearchgate.net Such studies would quantify its efficiency as a corrosion inhibitor.

However, based on the currently available research, specific studies detailing the adsorption isotherms and mechanisms for this compound on metal surfaces have not been reported.

Quantum Chemical Descriptors for Inhibition Efficiency

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become invaluable tools for predicting the corrosion inhibition potential of molecules and for understanding their interaction with metal surfaces at an electronic level. rsc.orgnih.gov Several quantum chemical descriptors are commonly calculated to correlate with inhibition efficiency:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of a metal, suggesting stronger adsorption and better inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value points to a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap generally correlates with higher reactivity and thus can be linked to a greater inhibition efficiency.

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface, potentially increasing inhibition efficiency.

Mulliken Charges: Analysis of the charges on individual atoms can identify the most likely sites for interaction with the metal surface, which are typically the heteroatoms with higher electron density. nih.gov

For the specific compound this compound, a comprehensive theoretical study calculating these parameters and correlating them with experimental inhibition data would provide significant insights. Such an analysis would clarify the electronic-level details of its adsorption and protective film formation.

Currently, dedicated publications containing a table of calculated quantum chemical descriptors for this compound and their correlation with its inhibition efficiency are not available in the reviewed literature.

Table 1: Commonly Studied Quantum Chemical Descriptors for Corrosion Inhibitors This table is for illustrative purposes, as specific data for this compound is not available.

| Descriptor | Typical Interpretation for Enhanced Inhibition |

|---|---|

| EHOMO | Higher Value |

| ELUMO | Lower Value |

| Energy Gap (ΔE) | Lower Value |

| Electronegativity (χ) | Lower Value |

| Global Hardness (η) | Lower Value |

Development as Advanced Synthetic Intermediates for Complex Molecular Architectures